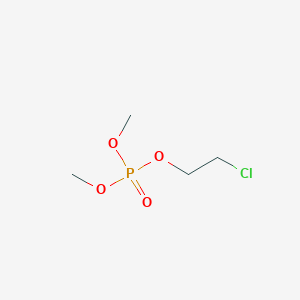
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- is an organic compound with the molecular formula C12H22. It is a derivative of cyclohexane, where the cyclohexane ring is substituted with a tert-butyl group at the 1-position and an ethylidene group at the 4-position. This compound is known for its unique structural properties and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride and aluminum chloride as a catalyst to introduce the tert-butyl group. The ethylidene group can be introduced through a subsequent reaction involving ethylidene chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings to produce Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or ethylidene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives with different alkyl groups.
Aplicaciones Científicas De Investigación
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, tert-butyl-: Similar in structure but lacks the ethylidene group.
Cyclohexane, 1,1-dimethylethyl-: Another derivative with different substitution patterns.
Cyclohexane, 1-methylethyl-: Contains an isopropyl group instead of tert-butyl and ethylidene groups.
Uniqueness
Cyclohexane, 1-(1,1-dimethylethyl)-4-ethylidene- is unique due to the presence of both tert-butyl and ethylidene groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts.
Propiedades
Número CAS |
14033-64-8 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
1-tert-butyl-4-ethylidenecyclohexane |
InChI |
InChI=1S/C12H22/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5,11H,6-9H2,1-4H3 |
Clave InChI |
NAKSJRXGDIIXRU-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CCC(CC1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


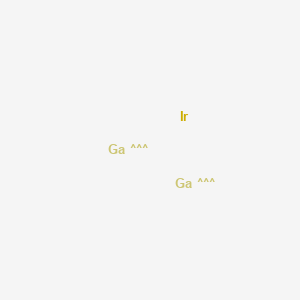
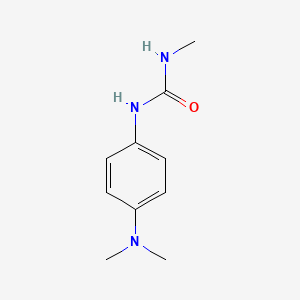
![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)

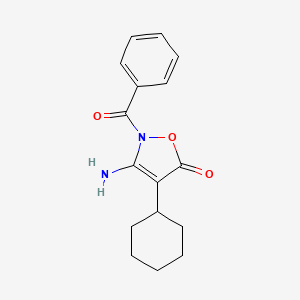
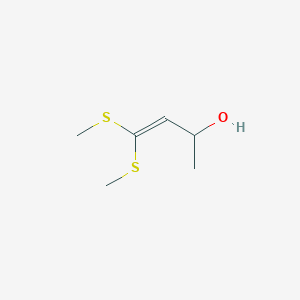




![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
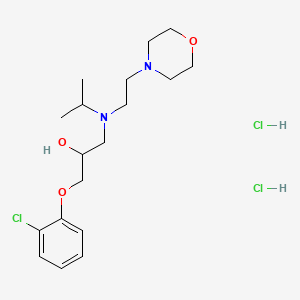
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
